3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
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Overview
Description
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene carboxamide. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The Suzuki-Miyaura coupling reaction is also employed to form the carbon-carbon bonds between the thiophene and oxazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using metal catalysts to ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
- 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid
Uniqueness
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is unique due to its specific combination of the thiophene and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-15-9(6)10(13)11-8-5-7(2)14-12-8/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
KQMHEALTQJCGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
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